molecular formula C24H23N3O B11408571 N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide

Cat. No.: B11408571
M. Wt: 369.5 g/mol
InChI Key: LXLBUBUCNASDSR-UHFFFAOYSA-N
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Description

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide is a compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products depending on the nucleophile used .

Scientific Research Applications

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazol-2-yl(phenyl)methanol
  • N’-(1,3-Benzothiazol-2-yl)-arylamides
  • Imidazole derivatives

Uniqueness

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide stands out due to its unique benzodiazole structure, which imparts distinct biological activities. Compared to similar compounds, it has shown promising results in preliminary studies for its potential therapeutic applications .

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C24H23N3O/c28-24(17-19-9-3-1-4-10-19)25-16-15-23-26-21-13-7-8-14-22(21)27(23)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,25,28)

InChI Key

LXLBUBUCNASDSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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